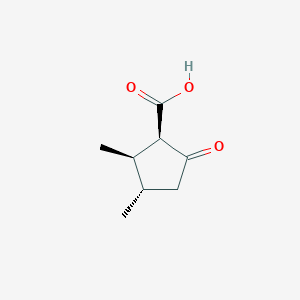
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral organic compound with a unique structure characterized by its cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective saponification of a precursor compound using pig liver esterase. This method includes the following steps :
Preparation of Nitrodiol: A mixture of glutaric dialdehyde, nitromethane, and methanol is reacted with sodium hydroxide at low temperatures. The resulting solution is neutralized and purified to obtain nitrodiol.
Acetylation: The nitrodiol is then acetylated using acetic anhydride and sulfuric acid to form nitrodiacetate.
Enantioselective Saponification: The nitrodiacetate is subjected to enantioselective saponification using pig liver esterase in a phosphate buffer, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs with specific chiral properties.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, its carboxylic acid group can form hydrogen bonds with active sites, while the ketone and methyl groups contribute to hydrophobic interactions and steric effects.
類似化合物との比較
Similar Compounds
(1R,2R,3S,1’R)-Nepetalinic acid: A monocyclic monoterpenoid with similar stereochemistry and applications in research.
(1R,2R,3S,5R)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: A compound with a similar chiral center configuration used in pharmacological studies.
Uniqueness
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, making it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
特性
CAS番号 |
921210-58-4 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(1R,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7+/m0/s1 |
InChIキー |
ULSQSYZPZBSCCO-HBPOCXIASA-N |
異性体SMILES |
C[C@H]1CC(=O)[C@@H]([C@@H]1C)C(=O)O |
正規SMILES |
CC1CC(=O)C(C1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
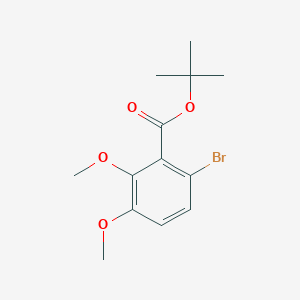
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
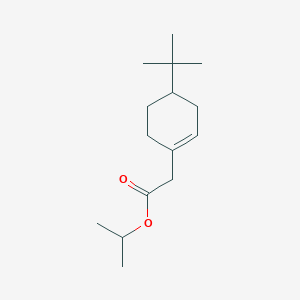
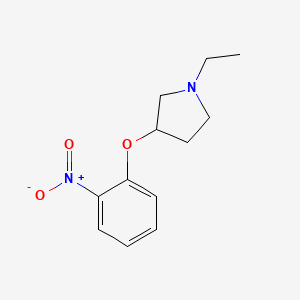
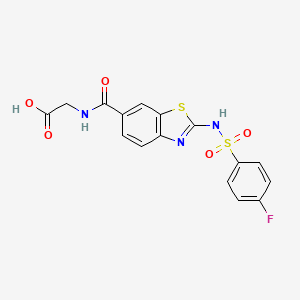
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
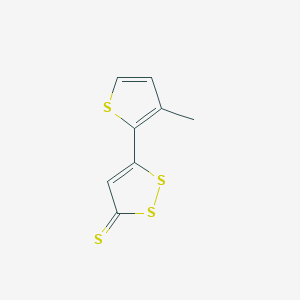
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
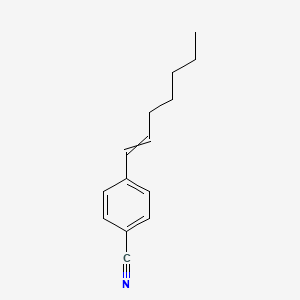
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

